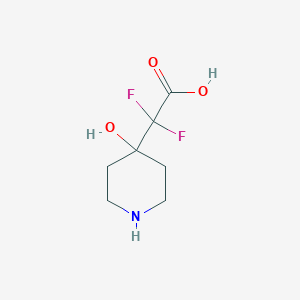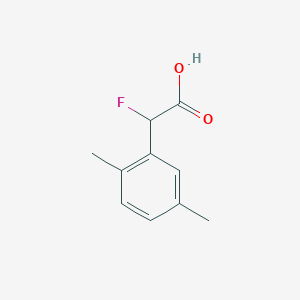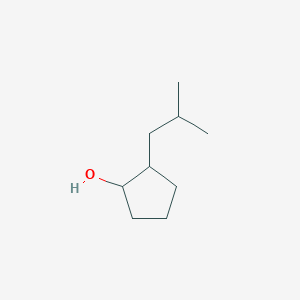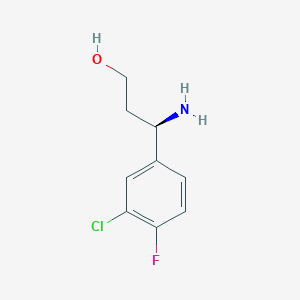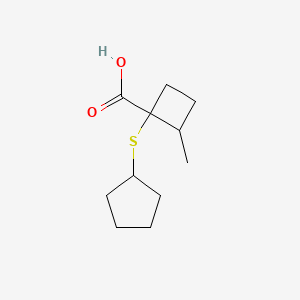
1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group on the cyclobutane ring with a cyclopentylsulfanyl group, often using thiol reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
科学的研究の応用
1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
- 1-(Cyclopentylsulfanyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-2-methylcyclopentane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-2-methylcyclohexane-1-carboxylic acid
Uniqueness: 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which can impart distinct chemical and biological properties. The cyclobutane ring provides a rigid and constrained structure, influencing the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C11H18O2S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
1-cyclopentylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8-6-7-11(8,10(12)13)14-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,13) |
InChIキー |
YXXYHIIDYKBCHM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC1(C(=O)O)SC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


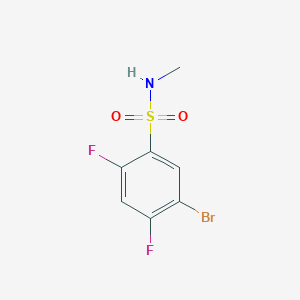


![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


